molecular formula C17H22ClN3O2 B2703428 2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide CAS No. 1209575-35-8

2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B2703428
CAS No.: 1209575-35-8
M. Wt: 335.83
InChI Key: WYZMOLPAPRRUPH-UHFFFAOYSA-N
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Description

2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with a chloro, methoxy, and methyl-substituted phenyl ring, an amino group, a cyanocyclohexyl group, and an acetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the substituted phenylamine: This step involves the nitration of 4-chloro-2-methoxy-5-methylbenzene, followed by reduction to obtain the corresponding amine.

    Acylation: The substituted phenylamine is then acylated with 2-bromoacetamide to form the intermediate.

    Cyclohexylation: The intermediate undergoes a nucleophilic substitution reaction with 1-cyanocyclohexylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide
  • 2-[(4-chloro-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide
  • 2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-cyclohexylacetamide

Uniqueness

The uniqueness of 2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanocyclohexyl group, in particular, enhances its ability to interact with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-chloro-2-methoxy-5-methylanilino)-N-(1-cyanocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-12-8-14(15(23-2)9-13(12)18)20-10-16(22)21-17(11-19)6-4-3-5-7-17/h8-9,20H,3-7,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZMOLPAPRRUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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